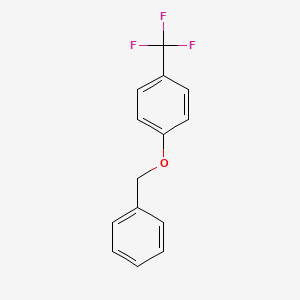

1-(Benzyloxy)-4-(trifluoromethyl)benzene

Descripción general

Descripción

1-(Benzyloxy)-4-(trifluoromethyl)benzene, also known as 1-Bn-4-CF3-benzene, is a synthetic compound that is used in a variety of scientific research applications. It is a versatile molecule with a wide range of applications in organic synthesis and materials science. The compound has a unique combination of physical and chemical properties, making it an ideal choice for a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Organic Synthesis and Pharmaceutical Industry

1-(Benzyloxy)-4-(trifluoromethyl)benzene plays a vital role in organic synthesis. It serves as an important intermediate where protection groups can be removed, allowing the introduction of various functional groups. This property makes it useful in the pharmaceutical industry for drug development and in the preparation of organic materials. An example of this application is in the synthesis of 1,3,5-Tritert-butoxycarbonylamino benzyloxy benzene, highlighting its significance in organic synthesis and related fields (H. We, 2015).

Synthesis of Benzyl Ethers

Another application is in the synthesis of benzyl ethers. 2-Benzyloxy-1-methylpyridinium triflate, a derivative of this compound, has been used for the efficient benzylation of a wide range of alcohols, demonstrating good to excellent yield. This process is important for various chemical syntheses and industrial applications (Kevin W. C. Poon & G. Dudley, 2006).

Electrophilic Trifluoromethylation

The compound is also involved in the electrophilic trifluoromethylation of aromatic and heteroaromatic compounds. This process, often catalyzed by methyltrioxorhenium, is significant in the modification of organic compounds, particularly in enhancing their electron-withdrawing properties, which is valuable in various chemical reactions and pharmaceutical applications (E. Mejía & A. Togni, 2012).

Production of Novel Fluorine-containing Materials

This compound derivatives have been used in the synthesis of novel fluorine-containing materials, such as polyetherimides. These materials are characterized for their unique properties using technologies like Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), and find applications in various industrial and technological fields (Yu Xin-hai, 2010).

Mecanismo De Acción

Target of Action

Compounds containing the trifluoromethyl group are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

The mode of action of 1-(Benzyloxy)-4-(trifluoromethyl)benzene is likely related to the trifluoromethylation of carbon-centered radical intermediates . Trifluoromethylation reactions are important transformations in the research and development of drugs, agrochemicals, and functional materials .

Biochemical Pathways

The trifluoromethylation of carbon-centered radical intermediates is a key process . An oxidation/reduction process of trifluoromethyl-containing compounds is thought to be involved in many recently tested catalytic trifluoromethylation reactions .

Pharmacokinetics

The redox potentials of a variety of trifluoromethyl-containing compounds and trifluoromethylated radicals have been studied, which could provide helpful physical chemical data for mechanistic studies on trifluoromethylation reactions .

Result of Action

The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Action Environment

The relative reaction efficiency of different trifluoromethylation reagents has been studied, which could provide insights into the influence of environmental factors .

Direcciones Futuras

The future directions of research into trifluoromethyl-containing compounds are promising. The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . The development of new synthesis methods and the study of their mechanisms of action will continue to be important areas of research .

Análisis Bioquímico

Biochemical Properties

1-(Benzyloxy)-4-(trifluoromethyl)benzene plays a role in biochemical reactions, particularly those involving carbon-centered radical intermediates . The trifluoromethyl group of this compound is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials

Cellular Effects

Compounds with a trifluoromethyl group have been found to play a significant role in various cellular processes

Molecular Mechanism

It is known that the trifluoromethyl group can participate in trifluoromethylation of carbon-centered radical intermediates This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that trifluoromethyl-containing compounds can participate in redox reactions , which may influence metabolic flux or metabolite levels.

Propiedades

IUPAC Name |

1-phenylmethoxy-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O/c15-14(16,17)12-6-8-13(9-7-12)18-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRFAICCYVUTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383982 | |

| Record name | 4-Benzyloxybenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70097-65-3 | |

| Record name | 4-Benzyloxybenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383982 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why was 1-(Benzyloxy)-4-(trifluoromethyl)benzene used in the study of fluoxetine's electrochemical behavior?

A: The research aimed to understand the complex electrochemical oxidation of fluoxetine, which involves multiple potential reaction sites. this compound, alongside N-methyl-3-phenylpropan-1-amine hydrochloride, served as a critical structural analog. By isolating the substituted aromatic nucleus present in fluoxetine, researchers could specifically investigate its role in the oxidation process without interference from the secondary amine group. This approach facilitated a more accurate and detailed understanding of how the aromatic structure contributes to fluoxetine's overall electrochemical behavior. [] You can find more details about the study here:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]-thieno[3,2-e]pyridine-2-carboxylic acid](/img/structure/B1334575.png)

![5-[(2-hydroxyphenyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B1334583.png)

![2H-pyrido[1,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B1334596.png)